3-amino-N,N,4,5-tetramethylbenzenesulfonamide
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Description
“3-amino-N,N,4,5-tetramethylbenzenesulfonamide” is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with an amino group and a tetramethylsulfonamide group .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a predicted boiling point of 394.3° C at 760 mmHg and a predicted density of 1.2 g/cm^3 .Scientific Research Applications
Photodynamic Therapy Application
A study on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed these compounds possess excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them remarkably potent as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Another application involves the use of benzenesulfonamide derivatives as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Novel benzene- and tetrafluorobenzenesulfonamide compounds synthesized using click chemistry exhibited medium to low nanomolar inhibition of cytosolic and tumor-associated carbonic anhydrase isoforms, showcasing their potential in therapeutic interventions (Pala et al., 2014).
Chemical Synthesis and Modification
Research on the direct N-alkylation of aminobenzenesulfonamides with alcohols has demonstrated a highly efficient and general strategy for the synthesis of amino-(N-alkyl)benzenesulfonamides. This work highlights the potential for recognizing different types of amino groups in complex molecules, facilitating advancements in the field of organic synthesis (Lu, Ma, Qu, & Li, 2015).
Antimicrobial and Cytotoxic Activity
A series of 3-aminobenzenesulfonamide derivatives were designed, synthesized, and screened for antimicrobial and cytotoxic activity. These compounds exhibited minimal antibacterial activity but showed significant anti-candidal activity and cytotoxic effects against brine shrimp, indicating their potential as leads for developing new antimicrobial and anticancer agents (Qandil, Hassan, & Al-Jeaidi, 2010).
Properties
IUPAC Name |
3-amino-N,N,4,5-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-7-5-9(6-10(11)8(7)2)15(13,14)12(3)4/h5-6H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLGQJHSMVTHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.